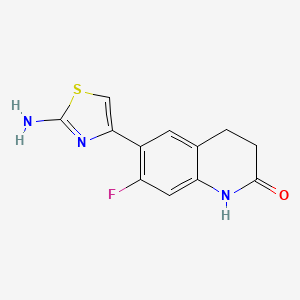![molecular formula C9H17N5O B1517958 2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide CAS No. 1156075-72-7](/img/structure/B1517958.png)
2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
Descripción general
Descripción
2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide is a useful research compound. Its molecular formula is C9H17N5O and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Potential and SAR Studies
One study discussed the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlighting their potential as novel antipsychotic agents. These compounds, including variations with acetamide groups, were evaluated in behavioral animal tests and did not interact with dopamine receptors like clinically available antipsychotic agents. This suggests a novel mechanism of action for these compounds, with implications for developing antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Another study focused on pyrazole-acetamide derivatives used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by various spectroscopic methods, and their antioxidant activities were evaluated in vitro, showing significant results. Such research illustrates the compound's utility in developing metal coordination complexes with potential biomedical applications, including as antioxidants (Chkirate et al., 2019).
Synthesis and Biological Activities
Research into the synthesis of novel heterocycles incorporating antipyrine moiety, including pyrazole-acetamide derivatives, has shown these compounds to possess various biological activities. These studies include the development of compounds with antimicrobial and antitumor activities, highlighting the broad potential of such derivatives in pharmaceutical research (Farag et al., 2004).
Heterocyclic Chemistry Applications
The versatility of pyrazole-acetamide derivatives extends into heterocyclic chemistry, where they are used as key intermediates in synthesizing various heterocyclic compounds. These compounds have shown promising antitumor and antioxidant activities, suggesting potential applications in developing new therapeutic agents (Bialy & Gouda, 2011).
Propiedades
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-13(2)4-3-11-9(15)7-14-6-8(10)5-12-14/h5-6H,3-4,7,10H2,1-2H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCXTVGBFJDZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)
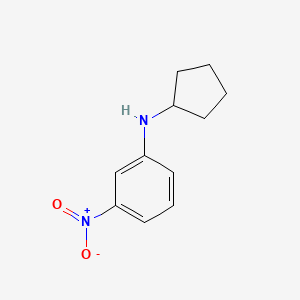
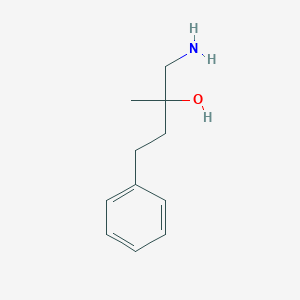
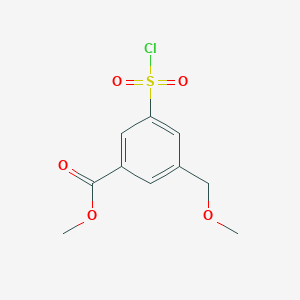


amine](/img/structure/B1517883.png)
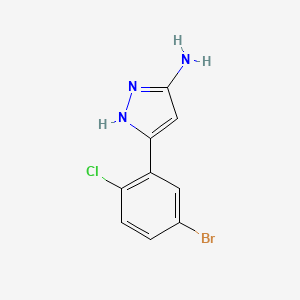
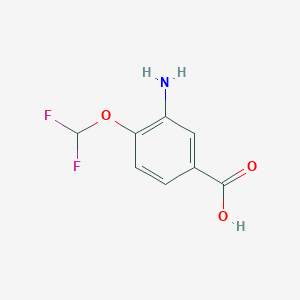
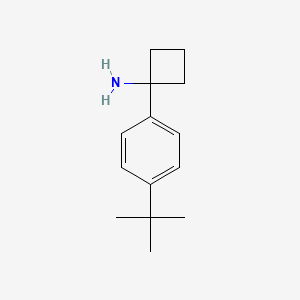


![6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517894.png)
